trans-2-Butene-1,4-dicarboxylic acid
trans-2-Butene-1,4-dicarboxylic acid
3-Hexenedioic acid, also known as (e)-3-hexenedioate or cis, cis-muconate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 3-Hexenedioic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hexenedioic acid has been primarily detected in urine. Within the cell, 3-hexenedioic acid is primarily located in the cytoplasm and adiposome.
3-hexenedioic acid is a hexenedioic acid where the C=C double bond is located at the 3-position.
3-hexenedioic acid is a hexenedioic acid where the C=C double bond is located at the 3-position.
Brand Name:
Vulcanchem
CAS No.:
4436-74-2
VCID:
VC21256550
InChI:
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10)
SMILES:
C(C=CCC(=O)O)C(=O)O
Molecular Formula:
C6H8O4
Molecular Weight:
144.12 g/mol
trans-2-Butene-1,4-dicarboxylic acid
CAS No.: 4436-74-2
Cat. No.: VC21256550
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Hexenedioic acid, also known as (e)-3-hexenedioate or cis, cis-muconate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 3-Hexenedioic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hexenedioic acid has been primarily detected in urine. Within the cell, 3-hexenedioic acid is primarily located in the cytoplasm and adiposome. 3-hexenedioic acid is a hexenedioic acid where the C=C double bond is located at the 3-position. |
|---|---|
| CAS No. | 4436-74-2 |
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | hex-3-enedioic acid |
| Standard InChI | InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10) |
| Standard InChI Key | YHGNXQAFNHCBTK-UHFFFAOYSA-N |
| Isomeric SMILES | C(/C=C/CC(=O)O)C(=O)O |
| SMILES | C(C=CCC(=O)O)C(=O)O |
| Canonical SMILES | C(C=CCC(=O)O)C(=O)O |
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